5-bromo-3-ethynyl-2H-indazole
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Overview
Description
5-bromo-3-ethynyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of a bromine atom and an ethynyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-ethynyl-2H-indazole can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-nitroaniline with ethynyl magnesium bromide, followed by cyclization to form the indazole ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group into the indazole framework .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-ethynyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted indazoles .
Scientific Research Applications
5-bromo-3-ethynyl-2H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-ethynyl-2H-indazole involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the ethynyl group allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-3-isopropyl-indazole
- 5-bromo-3-ethynyl-1H-indazole
- 5-bromo-3-ethynyl-2H-indole
Uniqueness
5-bromo-3-ethynyl-2H-indazole is unique due to the specific positioning of the bromine atom and the ethynyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H5BrN2 |
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Molecular Weight |
221.05 g/mol |
IUPAC Name |
5-bromo-3-ethynyl-2H-indazole |
InChI |
InChI=1S/C9H5BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h1,3-5H,(H,11,12) |
InChI Key |
XFTYANKEHRFPNP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C=C(C=CC2=NN1)Br |
Origin of Product |
United States |
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